molecular formula C5H9NOS B12573371 (1S)-1-(4,5-Dihydro-1,3-thiazol-2-yl)ethan-1-ol CAS No. 496782-97-9

(1S)-1-(4,5-Dihydro-1,3-thiazol-2-yl)ethan-1-ol

Cat. No.: B12573371
CAS No.: 496782-97-9
M. Wt: 131.20 g/mol
InChI Key: IOZOUUUQYPXUAJ-BYPYZUCNSA-N
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Description

(1S)-1-(4,5-Dihydro-1,3-thiazol-2-yl)ethan-1-ol is an organic compound with a unique structure that includes a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-(4,5-Dihydro-1,3-thiazol-2-yl)ethan-1-ol typically involves the reaction of a thiazole derivative with an appropriate alcohol. The reaction conditions often require a catalyst and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include steps such as purification and quality control to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-(4,5-Dihydro-1,3-thiazol-2-yl)ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: This reaction can convert the alcohol group into a carbonyl group.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The thiazole ring can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can produce a wide range of thiazole derivatives.

Scientific Research Applications

(1S)-1-(4,5-Dihydro-1,3-thiazol-2-yl)ethan-1-ol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of (1S)-1-(4,5-Dihydro-1,3-thiazol-2-yl)ethan-1-ol involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazole derivatives, such as thiazole itself, 2-aminothiazole, and 4-methylthiazole. These compounds share structural similarities but may have different chemical and biological properties.

Uniqueness

(1S)-1-(4,5-Dihydro-1,3-thiazol-2-yl)ethan-1-ol is unique due to its specific stereochemistry and the presence of both a thiazole ring and an alcohol group

Properties

CAS No.

496782-97-9

Molecular Formula

C5H9NOS

Molecular Weight

131.20 g/mol

IUPAC Name

(1S)-1-(4,5-dihydro-1,3-thiazol-2-yl)ethanol

InChI

InChI=1S/C5H9NOS/c1-4(7)5-6-2-3-8-5/h4,7H,2-3H2,1H3/t4-/m0/s1

InChI Key

IOZOUUUQYPXUAJ-BYPYZUCNSA-N

Isomeric SMILES

C[C@@H](C1=NCCS1)O

Canonical SMILES

CC(C1=NCCS1)O

Origin of Product

United States

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